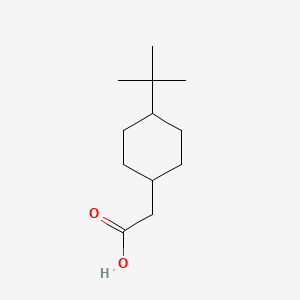

![molecular formula C11H17N3 B1275822 1-[1-(吡啶-2-基)乙基]哌嗪 CAS No. 34581-20-9](/img/structure/B1275822.png)

1-[1-(吡啶-2-基)乙基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

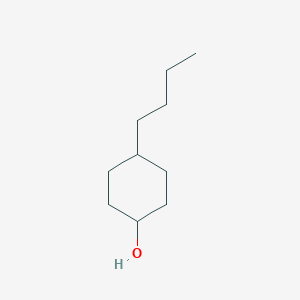

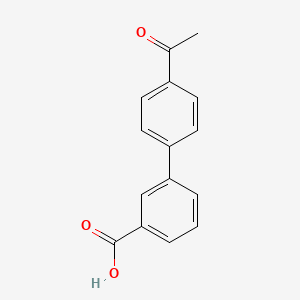

The compound 1-[1-(Pyridin-2-yl)ethyl]piperazine is a nitrogen-containing heterocycle that is of interest in various fields of chemistry and pharmacology. It is characterized by a piperazine ring substituted with a pyridin-2-yl ethyl group. This structural motif is found in a variety of compounds with diverse biological activities, including anticonvulsant, analgesic, and antibacterial properties .

Synthesis Analysis

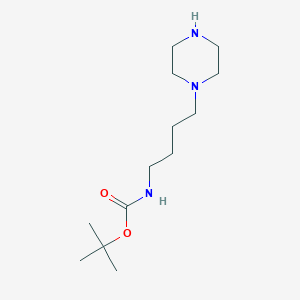

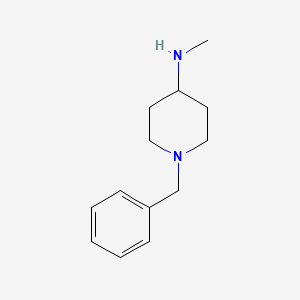

The synthesis of related piperazine derivatives often involves multi-step reactions starting from basic heterocyclic compounds such as pyridine. For instance, the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones involved the use of 4-phenylpiperazine as a starting material, followed by reactions to introduce the pyrrolidine-2,5-dione moiety . Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole demonstrates the use of pyridine and piperazine as core structures that are modified through various chemical reactions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using techniques such as X-ray crystallography, as seen in the structural characterization of analgesic isothiazolopyridines . These studies provide insights into the conformation and intermolecular interactions of the molecules, which are crucial for understanding their biological activities.

Chemical Reactions Analysis

Piperazine compounds can undergo a variety of chemical reactions. For example, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene leads to a novel carbonylation at a C–H bond in the piperazine ring, demonstrating the reactivity of the piperazine moiety under catalytic conditions . The electronic nature of substituents on the piperazine and pyridine rings significantly affects the reactivity of these substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the piperazine nitrogen atoms can affect the compound's solubility, stability, and reactivity. The synthesis and characterization of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid included an analysis of its infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry data, providing a comprehensive understanding of its physicochemical properties .

科学研究应用

记忆和认知增强

- 研究表明,1-[1-(吡啶-2-基)乙基]哌嗪的某些衍生物对提高小鼠的记忆能力有显著影响。李明珠(2008年)合成了4-取代哌嗪-1-基-2-[1-(吡啶-2-基)乙氧基]乙酰胺,并发现它通过游泳迷宫测试改善了小鼠的记忆(Li Ming-zhu, 2008)。同样,2012年,李明珠合成并研究了2-(4-(4-苄基取代)哌嗪-1-基)乙基2-(1-(吡啶-2-基)乙氧基)乙酸酯对小鼠学习和记忆促进的影响,观察到这些功能的强烈促进(Li Ming-zhu, 2012)。

药物化学和药物合成

- V. Balaraju等人(2019年)报道了新型哌嗪-1-基-1H-吲唑衍生物的合成和对接研究,包括与1-[1-(吡啶-2-基)乙基]哌嗪相关的化合物,突出了它在药物化学中的重要性(V. Balaraju, S. Kalyani, E. Laxminarayana, 2019)。

杀虫应用

- M. Cai等人(2010年)探索了基于类似结构的1-芳基甲基-4-[(三氟甲基)吡啶-2-基]哌嗪衍生物作为新型杀虫剂的应用。这项研究展示了这类化合物在害虫控制中的潜力,特别是对抗粘虫Pseudaletia separata(M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song, 2010)。

抗惊厥研究

- Sabina Rybka等人(2017年)合成了一系列吡咯烷-2,5-二酮衍生物,包括与1-[1-(吡啶-2-基)乙基]哌嗪相关的化合物,并评估了它们的抗惊厥活性。这项研究有助于了解这类化合物如何在治疗癫痫和相关疾病中的应用(Sabina Rybka, J. Obniska, P. Żmudzki, P. Koczurkiewicz, K. Wójcik-Pszczoła, E. Pękala, Adrian Bryła, A. Rapacz, 2017)。

结构和光谱分析

- O. Prakash等人(2014年)对由乙基4-苯硫代氨基哌嗪-1-羧酸酯形成的配合物进行了结构分析,这是1-[1-(吡啶-2-基)乙基]哌嗪的衍生物,与各种金属离子结合,有助于协调化学和分子结构理解领域(O. Prakash, Priyanka Gautam, R. Dani, A. Nandi, Naveen Singh, R. Singh, 2014)。

未来方向

The future directions for research on “1-[1-(Pyridin-2-yl)ethyl]piperazine” could include further investigation into its synthesis, mechanism of action, and potential applications. Given its role as a selective α2-adrenoceptor antagonist , it may have potential for development as a therapeutic agent in conditions where these receptors play a role.

属性

IUPAC Name |

1-(1-pyridin-2-ylethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXGJFCTPBJAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401596 |

Source

|

| Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(Pyridin-2-yl)ethyl]piperazine | |

CAS RN |

34581-20-9 |

Source

|

| Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)